Phenyl 2,3,4-tri-O-benzyl-b-L-thiorhamnopyranose

thioglycoside reactivity armed-disarmed strategy aglycone tuning

Phenyl 2,3,4-tri-O-benzyl-b-L-thiorhamnopyranose (CAS 503065-79-0) is a fully benzylated, β-configured thioglycoside donor derived from L-rhamnose, bearing an S-phenyl aglycone at the anomeric position. As a member of the per-O-benzylated thioglycoside class, it functions as an armed glycosyl donor suitable for activation by standard thiophilic promoter systems such as N-iodosuccinimide/triflic acid (NIS/TfOH) or 1-benzenesulfinyl piperidine/triflic anhydride (BSP/Tf₂O).

Molecular Formula C33H34O4S
Molecular Weight 526.7 g/mol
Cat. No. B12073101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 2,3,4-tri-O-benzyl-b-L-thiorhamnopyranose
Molecular FormulaC33H34O4S
Molecular Weight526.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)SC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
InChIInChI=1S/C33H34O4S/c1-25-30(34-22-26-14-6-2-7-15-26)31(35-23-27-16-8-3-9-17-27)32(36-24-28-18-10-4-11-19-28)33(37-25)38-29-20-12-5-13-21-29/h2-21,25,30-33H,22-24H2,1H3
InChIKeyWGAOZACWMVPQOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl 2,3,4-tri-O-benzyl-b-L-thiorhamnopyranose: A Defined Thioglycoside Donor for Stereocontrolled Rhamnosylation


Phenyl 2,3,4-tri-O-benzyl-b-L-thiorhamnopyranose (CAS 503065-79-0) is a fully benzylated, β-configured thioglycoside donor derived from L-rhamnose, bearing an S-phenyl aglycone at the anomeric position. As a member of the per-O-benzylated thioglycoside class, it functions as an armed glycosyl donor suitable for activation by standard thiophilic promoter systems such as N-iodosuccinimide/triflic acid (NIS/TfOH) or 1-benzenesulfinyl piperidine/triflic anhydride (BSP/Tf₂O) [1][2]. The compound is primarily employed as a building block in oligosaccharide assembly, where the combination of benzyl ether protection, the β-anomeric sulfur configuration, and the phenyl thioaglycone jointly determine its reactivity profile and stereochemical outcomes [3].

Why Interchanging Thioglycoside Donors Compromises Predictable Glycosylation Outcomes for 2,3,4-Tri-O-benzyl-L-rhamnose Systems


Thioglycoside donors built on the 2,3,4-tri-O-benzyl-L-rhamnose scaffold cannot be generically interchanged because the aglycone sulfur substituent—ethyl, phenyl, p-tolyl, or p-nitrophenyl—profoundly alters donor reactivity, with quantified differences spanning up to three orders of magnitude depending on the electronic nature of the aglycone [1][2]. Additionally, the anomeric configuration of the thioglycoside (α vs. β) significantly shifts the stereochemical outcome of glycosylation, and the electron-donating or withdrawing character of protecting groups at C-6 further modulates both reaction rate and anomeric selectivity [3][4]. Substituting a phenyl thioaglycone with an ethyl or p-nitrophenyl variant without adjusting promoter stoichiometry, temperature, or acceptor reactivity therefore leads to unpredictable yields, altered anomeric ratios, or complete reaction failure.

Quantitative Differentiation Evidence for Phenyl 2,3,4-tri-O-benzyl-b-L-thiorhamnopyranose Relative to Its Closest Thioglycoside Analogs


Phenyl Aglycone Occupies a Defined Intermediate Position in the Thioglycoside Reactivity Hierarchy

In a systematic competitive glycosylation study using 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose as a standard acceptor under NIS/TfOH activation, the relative reactivity of thioglycosyl donors decreased in the rank order: ethyl > phenyl > p-acetamidophenyl > p-nitrophenyl [1]. The phenyl donor displayed intermediate reactivity between the most reactive ethyl donor and the least reactive p-nitrophenyl donor. In a separate quantitative analysis across three donor series, altering the para-substituent of the S-aryl aglycone generated over three orders of magnitude (≥1000-fold) difference in relative reactivity, with electron-donating substituents accelerating and electron-withdrawing substituents retarding the reaction [2]. This places the unsubstituted phenyl aglycone at a precisely intermediate position, enabling its use as a modulated-reactivity donor in staged oligosaccharide assembly.

thioglycoside reactivity armed-disarmed strategy aglycone tuning competitive glycosylation

Phenyl Thioglycoside Serves as the Latent Partner in Orthogonal Ethyl-Selective Activation Protocols

Under the N-trifluoromethylthiosaccharin/TMSOTf promoter system, ethyl thioglycosides are selectively activated while phenyl thioglycosides remain intact, even when the phenyl donor carries an equal or more highly armed (electron-rich) protecting group pattern [1]. This orthogonal activation was demonstrated across both armed (per-benzylated) and disarmed (acylated) donor pairs, with high chemoselectivity maintained [2]. The phenyl thioglycoside can subsequently be activated by adding a stronger promoter (e.g., NIS/TfOH) in the same pot, enabling consecutive glycosylation steps without intermediate purification.

chemoselective activation orthogonal glycosylation one-pot oligosaccharide synthesis phenyl vs. ethyl thioglycoside

β-Anomeric Configuration of the Thioglycoside Donor Promotes β-Selective Glycoside Bond Formation

A systematic investigation of anomeric thioglycoside pairs under NIS/catalytic TfOH activation revealed that β-configured thioglycoside donors consistently afford a higher proportion of β-glycoside product compared to their α-configured counterparts [1]. For L-rhamnose-derived donors, this inherent β-preference of the β-thioglycoside complements the steric and stereoelectronic factors that disfavor the otherwise challenging 1,2-cis β-L-rhamnosidic linkage, making the β-anomeric form the preferred donor for β-rhamnoside construction in the absence of specialized directing groups [2].

anomeric selectivity β-rhamnoside synthesis thioglycoside stereochemistry NIS/TfOH activation

Per-Benzylated (Armed) Donor Enables Direct Chemoselective Coupling over Acyl-Protected (Disarmed) Acceptors

The 2,3,4-tri-O-benzyl substitution pattern classifies this donor as 'armed' within the Fraser-Reid armed-disarmed paradigm: benzyl ethers are electron-donating relative to acyl esters, leading to significantly faster activation by thiophilic promoters [1]. This armed status enables the phenyl 2,3,4-tri-O-benzyl-β-L-thiorhamnopyranose donor to be chemoselectively activated in the presence of a disarmed (e.g., acetyl- or benzoyl-protected) thioglycoside acceptor, allowing the armed donor to glycosylate the disarmed acceptor without self-condensation of the acceptor [2]. In rhamnolipid synthesis, the analogous ethyl 2,3,4-tri-O-benzyl-1-thio-α-L-rhamnopyranoside was successfully coupled with a disarmed phenyl thioglycoside acceptor under NIS/TfOH activation, demonstrating the practical application of the armed phenyl thioglycoside strategy [3].

armed-disarmed concept benzyl ether protection chemoselective glycosylation donor reactivity tuning

6-Methyl Substituent Establishes Baseline Donor Reactivity Distinct from 6-Deoxy-6-fluoro Analogs

In the Crich BSP/Tf₂O-mediated glycosylation system, the stereochemical outcome and reaction efficiency of S-phenyl 2,3,4-tri-O-benzyl-L-thiorhamnopyranoside donors were shown to depend critically on the electron-withdrawing capability of the C-6 substituent [1]. The parent 6-methyl (CH₃) compound serves as the baseline: introduction of one, two, or three fluorine atoms at C-6 progressively disarms the donor and alters the α/β selectivity of the glycosylation. The parent 6-methyl donor is therefore the most reactive and, in the absence of a directing effect from electronegative C-6 substituents, provides a distinct stereochemical outcome from its 6-fluoro counterparts, with the increased stability of glycosyl triflate intermediates correlating directly with fluorine content [1].

6-deoxy sugar rhamnose C6 substituent effect fluorinated thioglycoside glycosylation stereoselectivity

High-Value Application Scenarios Where Phenyl 2,3,4-tri-O-benzyl-b-L-thiorhamnopyranose Delivers Demonstrable Advantage


Sequential One-Pot Oligosaccharide Assembly Exploiting Phenyl–Ethyl Orthogonality

This donor is suited for one-pot, two-step glycosylation strategies where an ethyl thioglycoside is activated first by N-trifluoromethylthiosaccharin/TMSOTf while the phenyl thioglycoside remains intact, followed by a second activation with NIS/TfOH to engage the phenyl donor [1]. This orthogonal reactivity eliminates intermediate purification steps and is directly evidenced by the chemoselective activation data established in Section 3, Evidence Item 2.

Stereoselective Construction of β-L-Rhamnopyranosides Without Auxiliary Directing Groups

The β-anomeric configuration of the phenyl thioglycoside donor provides an inherent bias toward β-glycoside formation, as demonstrated by the systematic anomeric configuration study in Section 3, Evidence Item 3 [2]. This makes the compound a first-choice donor for synthesizing β-L-rhamnose-containing oligosaccharides—such as those found in bacterial capsular polysaccharides and rhamnolipids—where 1,2-cis stereochemistry is required.

Armed-Disarmed Chemoselective Block Glycosylation for Convergent Oligosaccharide Synthesis

As a per-benzylated armed donor, this compound can be activated in the presence of acyl-protected disarmed thioglycoside acceptors without triggering acceptor self-condensation, a strategy validated in the armed-disarmed paradigm (Section 3, Evidence Item 4) [3][4]. This enables convergent [n+n] block coupling approaches that dramatically reduce the step count for complex glycan targets compared to linear sequential assembly.

Rhamnose-Containing Natural Product and Glycolipid Synthesis Requiring Neutral C-6 Electronics

For targets such as rhamnolipid biosurfactants or bacterial O-antigen repeating units, the 6-methyl (non-fluorinated) parent donor provides maximal reactivity without the electron-withdrawing retardation caused by 6-fluoro substitution (Section 3, Evidence Item 5) [5]. This is critical when coupling to poorly nucleophilic or sterically hindered acceptor alcohols, where the enhanced reactivity of the parent 6-CH₃ donor can make the difference between successful glycosylation and no reaction.

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